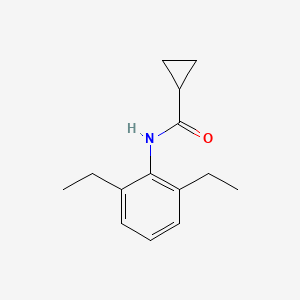

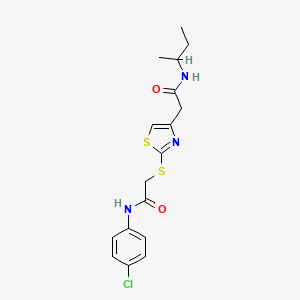

![molecular formula C21H19N5O B2427688 9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539839-88-8](/img/structure/B2427688.png)

9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule. It belongs to the class of compounds known as [1,2,4]triazolo[5,1-b]quinazolinones .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The mass spectrum can provide information about the molecular weight of the compound . The IR and NMR spectra can provide information about the functional groups and the structure of the molecule .Scientific Research Applications

Synthesis and Potential Applications

Synthesis Processes : This compound and its derivatives are often synthesized through reactions involving amino-triazoles, arylidene derivatives, or cyclic beta-diketones. These processes are significant for understanding the formation and possible mechanisms of the pyrimidine heterocycle (Lipson et al., 2003); (Shaabani et al., 2006).

Antibacterial and Antihypertensive Properties : Some derivatives have shown potent antibacterial activities and are compared with reference drugs like ampicillin. Additionally, certain derivatives exhibit significant antihypertensive activity, which could be useful in developing new therapeutic agents (Singh et al., 2010); (Alagarsamy & Pathak, 2007).

H1-Antihistaminic Agents : Some triazoloquinazolin-5-ones, closely related to the compound , have been evaluated for H1-antihistaminic activity, showing potential for developing new antihistaminic agents with negligible side effects (Gobinath et al., 2015).

Anticancer Potential : Derivatives of the triazoloquinazolin-5-ones family have shown promise in anticancer research, particularly against ovarian and lung cancer cell lines, indicating a potential role in the development of new anticancer agents (Pokhodylo et al., 2020).

Luminescent Properties : Compounds similar to the one , particularly those containing triazole-based ligands, have been noted for their luminescent properties, which could have applications in various fields, including materials science and bioimaging (Piletska et al., 2015).

Chemical Transformations for Diverse Applications : The chemical transformations of such compounds, including hydrolysis, oxidation, and reduction, have been studied, providing insights into their potential applications in various chemical and pharmaceutical contexts (Lipson et al., 2006).

Future Directions

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance. Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . All the derivatives were evaluated for their in vitro antibacterial activity against various microorganisms .

Properties

IUPAC Name |

2-(4-methylphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c1-13-7-9-14(10-8-13)20-24-21-23-16-5-2-6-17(27)18(16)19(26(21)25-20)15-4-3-11-22-12-15/h3-4,7-12,19H,2,5-6H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXRSEFQAOJBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2427611.png)

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2427617.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)

![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)